3-(Pyrrolidin-2-yl)propanoic acid hydrochloride

Description

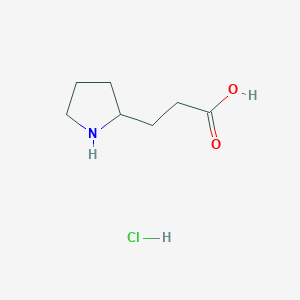

3-(Pyrrolidin-2-yl)propanoic acid hydrochloride is a small organic compound comprising a pyrrolidine ring (a five-membered secondary amine) linked to a propanoic acid moiety via a methylene bridge, with a hydrochloride counterion. Its molecular formula is C₇H₁₃NO₂·HCl, yielding a molecular weight of approximately 179.6 g/mol (base: 143.17 g/mol + HCl: 36.46 g/mol). The compound is commercially available for research purposes, with suppliers like CymitQuimica offering it at premium pricing (e.g., €635.00 for 50 mg) .

Properties

IUPAC Name |

3-pyrrolidin-2-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)4-3-6-2-1-5-8-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDACNBQRVTXPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include:

Step 1: Reaction of pyrrolidine with acrylonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide.

Step 2: Hydrolysis of the resulting nitrile to the corresponding carboxylic acid using acidic or basic conditions.

Step 3: Conversion of the carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Pyrrolidin-2-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(pyrrolidin-2-yl)propanoic acid hydrochloride and analogous compounds:

Key Comparative Insights:

Stereochemistry: The R-configuration in 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride may confer distinct binding affinities compared to racemic mixtures . Trifluoromethyl Group: Introduction of -CF₃ (as in ) enhances electronegativity and metabolic resistance, a common strategy in medicinal chemistry .

Compounds with amide linkages (e.g., ) may exhibit altered pharmacokinetics due to reduced esterase susceptibility .

Commercial and Safety Considerations: The target compound is priced higher (€635.00/50 mg) than simpler analogs, reflecting its specialized applications . Safety data for 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid () highlights hazards like skin/eye irritation, underscoring the need for stringent handling protocols across this chemical class .

Biological Activity

3-(Pyrrolidin-2-yl)propanoic acid hydrochloride, also known as a pyrrolidine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 35783-63-2

- Molecular Weight : 186.66 g/mol

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Pyrrolidine derivatives are known to exhibit a range of activities, including:

- Antimicrobial : In vitro studies have demonstrated significant antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit notable antimicrobial effects. For instance, the compound has been tested against several bacterial strains with varying Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.004 |

These results suggest that the compound effectively inhibits bacterial growth, particularly in Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM .

Case Studies

- Neuroprotective Study : A study investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability through the modulation of reactive oxygen species (ROS) .

- Antimicrobial Efficacy : In a comparative study of various pyrrolidine derivatives, this compound was found to be among the most effective against multi-drug resistant bacterial strains, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Pyrrolidin-2-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with propanoic acid precursors. Reaction optimization includes controlling temperature (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF or ethanol), and catalysts (e.g., carbodiimides for amide bond formation). Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Yield improvements focus on stoichiometric ratios and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, pyrrolidine N-H bend) .

- NMR : -NMR confirms proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, propanoic acid CH₂ at δ 2.3–2.7 ppm). -NMR verifies carbon backbone .

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₂NO₂·HCl) and fragmentation patterns .

Q. How does the hydrochloride salt form influence the compound's physicochemical properties?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, crucial for biological assays. Stability is improved by reducing hygroscopicity compared to the free base. Characterization includes pH-dependent solubility tests and thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect the compound's biological activity, and what methods determine enantiomeric purity?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities to targets like G-protein-coupled receptors (GPCRs). Chiral HPLC or capillary electrophoresis separates enantiomers using chiral stationary phases (e.g., cyclodextrin). Circular dichroism (CD) spectroscopy confirms absolute configuration. Biological assays (e.g., IC₅₀ comparisons) validate stereochemical impacts .

Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically modify substituents (e.g., pyrrolidine vs. piperidine rings) and assess activity changes. For example, replacing pyrrolidine with piperidine alters ring strain and hydrogen-bonding capacity, impacting receptor interactions .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies. Free energy calculations (MM-GBSA) quantify interaction strengths .

Q. How can computational models predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with GPCRs) to analyze binding stability and conformational changes. Tools like GROMACS or AMBER are used with force fields (e.g., CHARMM36) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions at active sites, such as proton transfer between the carboxylic acid group and catalytic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.